molecular formula C8H6BrNO3 B2391961 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione CAS No. 1971072-97-5

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione

Cat. No.: B2391961
CAS No.: 1971072-97-5
M. Wt: 244.044
InChI Key: AVKFRYKKMBJXAI-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is a heterocyclic compound that features a bromine atom at the 7th position and a fused pyrido-oxazine ring system

Scientific Research Applications

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves an oxazinone ring-opening transformation promoted with ammonium acetate or acetic acid . This transformation is a key step in the construction of biologically important polycyclic pyridones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in chloroform solvent. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce polycyclic pyridones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is unique due to its specific ring fusion and the position of the bromine atom, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and development .

Properties

IUPAC Name

7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFRYKKMBJXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C(=O)N21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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